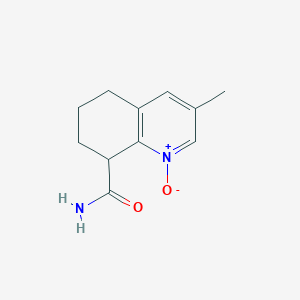
3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinecarboxamide, 5,6,7,8-tetrahydro-3-methyl-, 1-oxide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This particular compound is characterized by the presence of a quinoline ring system with a carboxamide group at the 8th position and a tetrahydro modification at the 5,6,7,8 positions, along with a methyl group at the 3rd position and an oxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinecarboxamide, 5,6,7,8-tetrahydro-3-methyl-, 1-oxide typically involves the following steps:
-
Formation of the Quinoline Ring: : The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or the Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.
-
Introduction of the Carboxamide Group: : The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine and a carboxylating agent such as phosgene or carbonyldiimidazole.
-
Tetrahydro Modification: : The tetrahydro modification at the 5,6,7,8 positions can be achieved through hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
-
Oxidation: : The final step involves the oxidation of the compound to introduce the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent compound or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: Various oxidized quinoline derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted quinoline derivatives
Scientific Research Applications
8-Quinolinecarboxamide, 5,6,7,8-tetrahydro-3-methyl-, 1-oxide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-Quinolinecarboxamide, 5,6,7,8-tetrahydro-3-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The tetrahydro modification and the oxide group may influence the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar ring system but without the carboxamide, tetrahydro, methyl, and oxide modifications.
8-Quinolinecarboxamide: Similar compound without the tetrahydro, methyl, and oxide modifications.
5,6,7,8-Tetrahydroquinoline: Similar compound without the carboxamide, methyl, and oxide modifications.
Uniqueness
8-Quinolinecarboxamide, 5,6,7,8-tetrahydro-3-methyl-, 1-oxide is unique due to its specific combination of functional groups and modifications, which confer distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
62216-16-4 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-8-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-8-3-2-4-9(11(12)14)10(8)13(15)6-7/h5-6,9H,2-4H2,1H3,(H2,12,14) |
InChI Key |
DJTXTCNITYRXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)C(=O)N)[N+](=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















